3-ethynyl-2-methylbenzoic acid
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Overview
Description
3-Ethynyl-2-methylbenzoic acid: is an aromatic carboxylic acid with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol This compound is characterized by the presence of an ethynyl group and a methyl group attached to a benzene ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethynyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Oxidized carboxylic acid derivatives.
Reduction: Reduced alcohol derivatives.
Scientific Research Applications
3-Ethynyl-2-methylbenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethynyl-2-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions , while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
3-Methylbenzoic acid: Similar structure but lacks the ethynyl group.
2-Methylbenzoic acid: Similar structure but with the methyl group in a different position.
4-Ethynylbenzoic acid: Similar structure but with the ethynyl group in a different position.
Uniqueness: 3-Ethynyl-2-methylbenzoic acid is unique due to the presence of both an ethynyl group and a methyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
1864647-48-2 |
---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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